
6-Bromo-5-(difluoromethyl)pyridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-(difluoromethyl)pyridine-2,4-diamine is a chemical compound with the molecular formula C6H4BrF2N3 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(difluoromethyl)pyridine-2,4-diamine typically involves the bromination of 5-(difluoromethyl)pyridine followed by amination. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The subsequent amination step can be carried out using ammonia or an amine derivative under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-5-(difluoromethyl)pyridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of 6-amino-5-(difluoromethyl)pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-5-(difluoromethyl)pyridine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-5-(difluoromethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-(difluoromethyl)pyridine: A closely related compound with similar chemical properties.
2-Bromo-5-(trifluoromethyl)pyridine: Another similar compound with a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
6-Bromo-5-(difluoromethyl)pyridine-2,4-diamine is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and the exploration of new chemical space in research and development.
Propriétés
Formule moléculaire |
C6H6BrF2N3 |
|---|---|
Poids moléculaire |
238.03 g/mol |
Nom IUPAC |
6-bromo-5-(difluoromethyl)pyridine-2,4-diamine |
InChI |
InChI=1S/C6H6BrF2N3/c7-5-4(6(8)9)2(10)1-3(11)12-5/h1,6H,(H4,10,11,12) |
Clé InChI |
ZLFSTOCEDGMGGL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1N)Br)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride](/img/structure/B12967695.png)
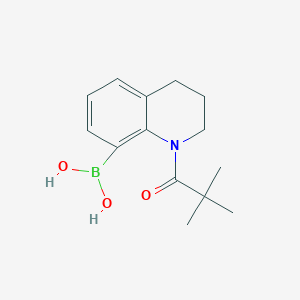
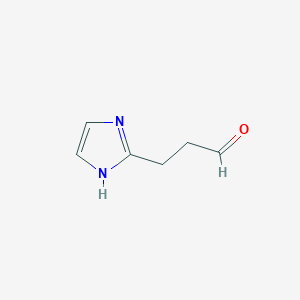
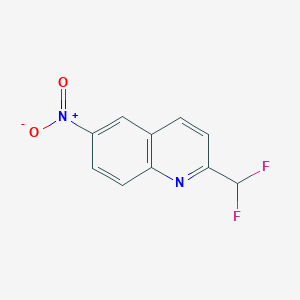
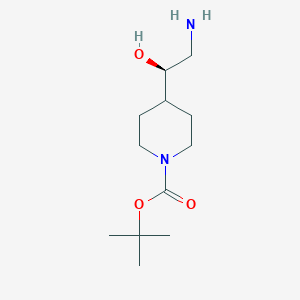
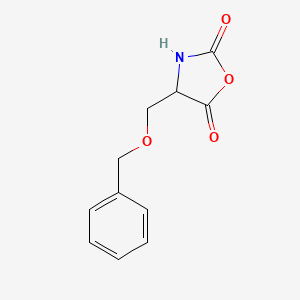
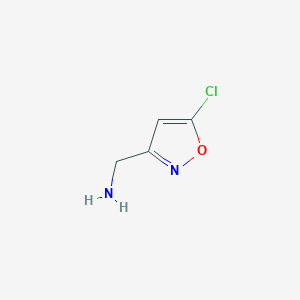

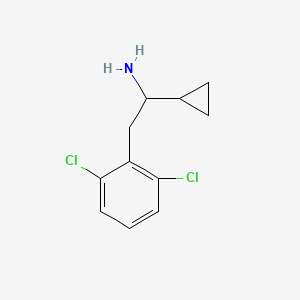
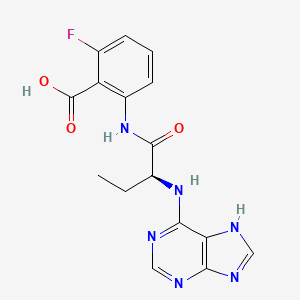
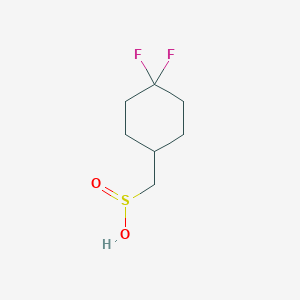

![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)

